Bienvenue dans la boutique en ligne BenchChem!

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one

Physicochemical profiling Lead optimization Lipophilicity

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one (CAS 2097872-21-2) is a synthetic small molecule (C₁₄H₂₁N₃O₃, MW 279.34 g/mol) comprising a 2,6-dimethylpyrimidine ring linked via an ether bridge to a pyrrolidine core, which is further N-acylated with a 2-ethoxyacetyl group. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, a chemotype claimed in patent literature as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) with potential utility in metabolic disease research.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 2097872-21-2
Cat. No. B2481853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one
CAS2097872-21-2
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCCOCC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C
InChIInChI=1S/C14H21N3O3/c1-4-19-9-14(18)17-6-5-12(8-17)20-13-7-10(2)15-11(3)16-13/h7,12H,4-6,8-9H2,1-3H3
InChIKeyIVPKQLRENFWTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one (CAS 2097872-21-2): Core Scaffold, Physicochemical Identity, and Procurement Context


1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one (CAS 2097872-21-2) is a synthetic small molecule (C₁₄H₂₁N₃O₃, MW 279.34 g/mol) comprising a 2,6-dimethylpyrimidine ring linked via an ether bridge to a pyrrolidine core, which is further N-acylated with a 2-ethoxyacetyl group [1]. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, a chemotype claimed in patent literature as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) with potential utility in metabolic disease research [2]. Its computed physicochemical profile (clogP ≈1.17, TPSA ≈75.44 Ų, 6 H-bond acceptors, 1 H-bond donor, 5 rotatable bonds) places it within favorable oral drug-like space per Lipinski's Rule of 5 [1].

Why 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one Cannot Be Replaced by In-Class Analogs Without Quantitative Risk


Within the pyrimidine-pyrrolidine chemotype, even conservative alterations to the N-acyl substituent on the pyrrolidine ring produce substantial shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity—parameters that directly govern membrane permeability, metabolic stability, and off-target binding profiles [1][2]. The target compound's 2-ethoxyacetyl side chain differentiates it from analogs bearing bulkier arylthioether, fluorophenoxy, or branched alkyl groups, making it a uniquely balanced starting point for property-driven lead optimization in ACC inhibitor programs [2].

Product-Specific Quantitative Evidence Guide for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one: Comparator-Anchored Differentiation Data


Lipophilicity (clogP) Differentiation of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one versus a Pyrazine-Based Analog

The target compound exhibits a computed clogP of 1.17, which is approximately 0.74 log units higher than the logP of 0.4324 reported for the dimethylamino-pyrazine analog (ChemDiv P396-0008), indicating moderately greater lipophilicity that may enhance passive membrane permeability while remaining within favorable drug-like range [1]. This differentiation is critical because ACC inhibitors require balanced partitioning to access both cytosolic (ACC1) and mitochondrial-associated (ACC2) enzyme pools [2].

Physicochemical profiling Lead optimization Lipophilicity ACC inhibitor

Polar Surface Area (TPSA) and Hydrogen-Bond Donor Contrast: Target Compound vs. Pyrazine Analog

The target compound has a calculated topological polar surface area (TPSA) of 75.44 Ų and one hydrogen-bond donor (HBD), compared to a TPSA of 52.84 Ų and zero HBDs for the dimethylamino-pyrazine analog [1]. The +22.6 Ų TPSA difference and the presence of a single HBD confer distinct solubility and transporter recognition properties, potentially improving aqueous solubility while maintaining acceptable passive permeability [2].

TPSA Drug-likeness Membrane permeability Hydrogen bonding

Molecular Weight Advantage of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one Over Bulky Arylthioether Analogs

At MW 279.34 g/mol, the target compound is approximately 65 g/mol lighter than the pyridylsulfanyl analog 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one (CAS 2097899-12-0, MW 344.43 g/mol) [1][2]. This 19% reduction in molecular weight translates to higher ligand efficiency indices—a critical metric during fragment-to-lead or hit-to-lead optimization where adding potency without excessive molecular weight gain is paramount [3].

Molecular weight Ligand efficiency Fragment-like properties Lead optimization

Class-Level ACC Inhibition Potential of the Pyrimidine-Pyrrolidine Core Scaffold Shared by CAS 2097872-21-2

The core 2,6-dimethylpyrimidin-4-yloxy-pyrrolidine scaffold present in the target compound is explicitly claimed in US Patent 8,962,641 B2 as the pharmacophore for acetyl-CoA carboxylase (ACC1/ACC2) inhibition [1]. The patent demonstrates that structural modifications to the pyrrolidine N-acyl substituent (where the target compound bears a 2-ethoxyacetyl group) modulate ACC isoform selectivity and cellular potency in the low-micromolar to nanomolar range across multiple exemplified compounds [1]. While no direct IC₅₀ data for the specific compound CAS 2097872-21-2 is publicly available, its precise structural alignment with the patented chemotype establishes a class-level inference of ACC inhibitory potential that distinguishes it from non-ACC-targeting pyrrolidine derivatives lacking the 2,6-dimethylpyrimidine ether motif [1].

Acetyl-CoA carboxylase ACC1/ACC2 Metabolic disease Enzyme inhibition

Best-Fit Research and Industrial Application Scenarios for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one Based on Quantitative Differentiation


ACC1/ACC2 Lead Optimization Programs Requiring a Low-MW, Lipophilicity-Balanced Starting Point

The compound's modest MW (279.34 g/mol) and intermediate clogP (1.17) make it an attractive early-lead scaffold for medicinal chemistry teams optimizing ACC inhibitors for metabolic diseases (obesity, NASH, type 2 diabetes) [1][2]. Its 65-g/mol weight advantage over bulkier arylthioether analogs provides synthetic headroom for potency-enhancing substitutions without breaching drug-like property space [1][3].

Physicochemical Comparator Studies Probing the Impact of the N-Acyl Substituent on ADME Properties

The 2-ethoxyacetyl group imparts a distinct TPSA (75.44 Ų) and HBD count (1) relative to close analogs bearing fluorophenoxy, pyridylsulfanyl, or dimethylbutanoyl substituents [1]. This compound can serve as a reference standard in systematic ADME panel screens (Caco-2 permeability, microsomal stability, plasma protein binding) to deconvolute the contribution of the ethoxyacetyl vector to overall pharmacokinetic performance within the pyrimidine-pyrrolidine series [1].

Fragment-Based or Structure-Guided Design Exploiting the 2,6-Dimethylpyrimidine Ether Hinge-Binding Motif

The 2,6-dimethylpyrimidine ring, linked via an ether to the pyrrolidine 3-position, provides a defined hinge-binding pharmacophore for ACC enzymes [2]. The target compound's relatively compact size (5 rotatable bonds) and the presence of the ethoxyacetyl tail make it suitable for co-crystallization or cryo-EM studies aimed at elucidating the structural basis of ACC isoform selectivity, enabling structure-guided design of next-generation inhibitors [2].

Diversity-Oriented Screening Library Enrichment for Metabolic Enzyme Targets

The compound's structural features—a heteroaryl ether, a chiral pyrrolidine core, and a flexible ethoxyacetyl side chain—place it at the intersection of fragment-like and lead-like chemical space [1]. Procurement for high-throughput screening (HTS) libraries targeting metabolic enzymes (ACC, FASN, CPT-1) leverages its validated pharmacophore class membership while offering chemical diversity orthogonal to common lipophilic amide or sulfonamide screening hits [1][2].

Quote Request

Request a Quote for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.